molecular formula C6H8Na2O8 B161657 Disodium galactarate CAS No. 1955-73-3

Disodium galactarate

Cat. No.: B161657
CAS No.: 1955-73-3
M. Wt: 254.1 g/mol
InChI Key: IDAGXRIGDWCIET-SXKXKJGMSA-L
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Description

Contextualization within Aldaric Acid Chemistry

Aldaric acids are a class of sugar acids where the terminal hydroxyl and aldehyde groups of a monosaccharide are oxidized to carboxylic acids. polimi.it Galactaric acid, the precursor to disodium (B8443419) galactarate, is a prime example of a hexaric acid, meaning it is derived from a six-carbon sugar (galactose). atamankimya.comnih.gov

A key characteristic of galactaric acid is that it is a meso compound, meaning it is achiral despite having chiral centers. This is due to a plane of symmetry within the molecule, which simplifies its chemical synthesis and characterization as it is optically inactive. atamankimya.comatamanchemicals.com The formation of disodium galactarate involves the deprotonation of the two carboxylic acid groups of galactaric acid. This salt form often exhibits different solubility and reactivity compared to its parent acid. atamankimya.comatamanchemicals.com

The chemistry of aldaric acids, including galactarate, is of interest due to their potential as building blocks for various other chemicals. polimi.it Their multiple hydroxyl and carboxyl functional groups allow for a wide range of chemical transformations.

Historical Perspectives on Galactarate Research

Research into galactaric acid, and by extension its salts like this compound, dates back to the 19th century. Early work focused on its preparation through the oxidation of galactose and lactose, often using nitric acid. drugfuture.com These initial studies laid the groundwork for understanding the fundamental properties and reactions of this aldaric acid.

Historically, galactaric acid was investigated for various applications, including its use as a replacement for tartaric acid in baking powder. drugfuture.comatamanchemicals.com However, its relatively low solubility in cold water presented challenges for some applications. atamankimya.comdrugfuture.com The study of galactarate salts, such as the ammonium (B1175870) salt, revealed further chemical possibilities, such as its decomposition upon heating to yield pyrrole (B145914) and other compounds. atamanchemicals.com

Role as a Bio-based Platform Chemical Precursor

In the contemporary context of sustainable chemistry, this compound and its parent acid are gaining recognition as important bio-based platform chemicals. polimi.itieabioenergy.comerrin.eu Platform chemicals are versatile molecules derived from biomass that can be converted into a wide array of value-added products, including polymers, fuels, and other specialty chemicals. ieabioenergy.comerrin.eu

The interest in galactarate stems from its potential to be produced from renewable resources like pectin (B1162225), a polysaccharide found in plant biomass. google.comnih.gov Pectin is rich in galacturonic acid, which can be oxidized to form galactaric acid and subsequently its salts. google.compolimi.it This bio-based production route offers a more sustainable alternative to traditional petrochemical-based processes. nih.gov

Table 2: Research on the Conversion of Galactarate to Adipic Acid

Catalyst System Key Transformation Significance
Rhenium-catalyzed deoxydehydration Galactaric acid to adipic acid ester A potential bio-based route to a key monomer for nylon production. mdpi.comgoogle.com
Platinum on carbon (Pt/C) Hydrogenation of muconic acid (derived from galactaric acid) to adipic acid High-yield conversion to adipic acid. polimi.it

This table summarizes key findings in the conversion of galactarate to adipic acid.

One of the most promising applications of galactarate is as a precursor to adipic acid, a crucial component in the production of nylon. polimi.itmdpi.comgoogle.com Research has demonstrated the conversion of galactaric acid to adipic acid derivatives through processes like deoxydehydration. polimi.itgoogle.com

Furthermore, galactarate can be a starting material for the synthesis of other valuable chemicals, such as 2,5-furandicarboxylic acid (FDCA), a potential bio-based replacement for terephthalic acid in polyester (B1180765) production. mdpi.comresearchgate.net The development of chemo-enzymatic processes, which combine chemical and enzymatic steps, is also expanding the possibilities for converting galactarate into a range of useful products. beilstein-journals.orgrsc.orgglycoforum.gr.jpfrontiersin.orgnih.gov These integrated approaches can offer higher selectivity and milder reaction conditions compared to purely chemical methods. beilstein-journals.orgrsc.orgglycoforum.gr.jpfrontiersin.orgnih.gov

The ongoing research into the efficient production and conversion of this compound highlights its potential to play a significant role in the transition towards a more sustainable chemical industry.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O8.2Na/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;;/h1-4,7-10H,(H,11,12)(H,13,14);;/q;2*+1/p-2/t1-,2+,3+,4-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAGXRIGDWCIET-SXKXKJGMSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)[O-])O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Na2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173223
Record name Disodium galactarate
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Molecular Weight

254.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955-73-3
Record name Disodium galactarate
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Record name Disodium galactarate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium galactarate
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Synthetic Methodologies for Disodium Galactarate and Its Precursors

Chemo-Catalytic Synthesis Routes

Chemo-catalytic synthesis offers several pathways to produce galactaric acid and, consequently, disodium (B8443419) galactarate. These routes primarily involve the oxidation of six-carbon sugars, particularly galactose and its related compounds. The efficiency and selectivity of these methods are critical for obtaining high yields of the desired product.

Oxidation of Galactose and Galactose-containing Compounds

The oxidation of galactose is a direct method for producing galactaric acid. This process targets the terminal aldehyde and primary alcohol groups of the galactose molecule, converting them into carboxylic acid functionalities.

The oxidation of D-galactose using nitric acid is a well-established method for the synthesis of galactaric acid. nih.gov This reaction involves the use of nitric acid as a strong oxidizing agent to convert both the aldehyde group at C1 and the primary hydroxyl group at C6 of galactose into carboxylic acid groups.

Optimized reaction conditions for this process have been reported to involve the use of 5 M nitric acid at a temperature of 95°C. nih.gov A galactose to nitric acid molar ratio of 1:9 and a galactose concentration of 100 g/L in the reaction medium have been identified as favorable for the synthesis. nih.gov The proposed mechanism for this oxidation suggests a stoichiometry of 6 moles of nitric acid per mole of galactose. nih.gov

The following table summarizes the optimized reaction conditions for the nitric acid oxidation of galactose to galactaric acid.

ParameterValue
Nitric Acid Concentration5 M
Temperature95°C
Galactose:HNO3 Molar Ratio1:9
Galactose Concentration100 g/L

This data is based on optimized conditions reported in scientific literature.

Electrolytic oxidation presents an alternative route for the synthesis of galactaric acid, starting from D-galacturonate. nih.govmdpi.com This electrochemical approach avoids the use of strong chemical oxidants like nitric acid. The process involves the oxidation of the aldehyde group of D-galacturonate at an anode to yield galactaric acid.

Detailed experimental setups for this method involve the use of a pyrroloquinoline quinone-dependent glucose dehydrogenase (PQQ-GDH)-modified electrode as the anode. researchgate.net This specialized electrode facilitates the catalytic oxidation of D-galacturonic acid. The electrochemical cell can be designed to not only produce galactaric acid but also to generate an electric current, demonstrating a potential for simultaneous chemical synthesis and energy production. researchgate.net

Catalytic Oxidation of D-Galacturonic Acid

The catalytic oxidation of D-galacturonic acid, a major component of pectin (B1162225), is another significant pathway for producing galactaric acid. parchem.com This method often employs precious metal catalysts to achieve high selectivity and efficiency under milder conditions compared to traditional oxidation methods.

Heterogeneous gold catalysts have emerged as highly effective for the selective oxidation of D-galacturonic acid to galactaric acid. These catalysts typically consist of gold nanoparticles supported on various materials, such as carbon or metal oxides.

The use of supported gold catalysts allows for the reaction to proceed under milder conditions and with high selectivity. unive.it For instance, Au/C catalysts have demonstrated 100% selectivity to galactaric acid at 76% conversion of D-galacturonic acid. These reactions are often carried out in an aqueous medium using molecular oxygen as the oxidant.

The optimization of batch reactor systems is crucial for maximizing the yield and efficiency of the gold-catalyzed oxidation of D-galacturonic acid. Several parameters influence the reaction outcome, including pH, temperature, and catalyst loading.

Research has shown that the pH of the reaction medium significantly impacts the reaction rate. unive.it For gold-catalyzed oxidations, an alkaline environment is often preferred. The optimal pH for both selectivity and catalyst activity in a batch system has been found to be around 9-10. nih.gov Under these conditions, the product is typically obtained as the disodium salt of galactaric acid.

The following table presents data on the performance of a batch reactor system for the Au-catalyzed oxidation of D-galacturonic acid under controlled pH conditions.

ParameterValue
Optimal pH9-10
Selectivity>99%
Catalyst Activity207 mmol min⁻¹ g⁻¹ Au

This data reflects the performance in a batch system with controlled pH.

Heterogeneous Gold-Catalyzed Processes
Continuous Plug Flow Reactor Design and Performance Evaluation

The transition from batch processing to continuous manufacturing represents a significant step forward for the chemical industry, offering enhanced efficiency and control. In the context of Disodium Galactarate synthesis, particularly through the catalytic oxidation of sodium galacturonate, the use of a continuous packed bed plug flow reactor (PFR) has been shown to offer substantial advantages over traditional batch reactors.

A key performance metric is productivity, which can be dramatically increased in a PFR setup. Research comparing the two reactor types for the gold-catalyzed oxidation of sodium galacturonate to this compound demonstrated a 10 to 40-fold increase in productivity when using a three-phase PFR. This enhancement is largely attributed to improved oxygen mass transfer within the continuous system. While batch reactors are often limited by the rate at which gaseous oxygen can dissolve into the liquid phase to reach the catalyst surface, the design of a PFR facilitates more efficient gas-liquid interaction, thereby accelerating the reaction rate.

However, this increase in productivity can be accompanied by a slight decrease in selectivity. In a batch reactor with controlled pH, selectivity for this compound can exceed 99 mol%. In a continuous PFR under uncontrolled pH conditions, the selectivity was observed to be around 94 mol%. A significant challenge in both systems is the low solubility of the this compound product, which can lead to precipitation and potential reactor fouling, representing a critical bottleneck for industrial-scale operation.

ParameterBatch ReactorContinuous Plug Flow Reactor (PFR)
Productivity Baseline10–40 fold increase (up to 2.2 ton m⁻³ h⁻¹)
Selectivity >99 mol% (with pH control)~94 mol% (without pH control)
Key Advantage High selectivityEnhanced O₂ mass transfer, higher productivity
Main Challenge Lower productivity, mass transfer limitationsLow solubility of product, potential for fouling

This table provides a comparative overview of batch versus continuous plug flow reactors for the synthesis of this compound.

Mass Transfer Kinetics in Catalytic Systems

In the synthesis of this compound, the reaction rate can be limited by the transfer of oxygen from the gas phase to the liquid phase and subsequently to the solid catalyst surface. The use of a three-phase plug flow reactor has been shown to significantly enhance oxygen mass transfer compared to a batch reactor, which is a primary reason for the observed increase in productivity. However, even in advanced reactor designs, gas-liquid mass transfer can remain a rate-limiting step due to the low solubility of oxygen in aqueous media. This limitation can lead to an inefficient use of the catalyst, as the intrinsic reaction kinetics may be much faster than the rate of oxygen supply.

ParameterValue / ConditionSource
Reaction Order (Galactose) First Order
Reaction Order (Oxidant) First Order
Catalyst (Example) Fe(III)
Second Order Rate Constant (Catalyzed) 0.022 M⁻¹s⁻¹
Activation Energy (Ea) (Catalyzed) 58.5 kJmol⁻¹

This table presents kinetic data for the Fe(III)-catalyzed oxidation of D-galactose.

Synthesis from Galactaro-1,4-Lactone and its Derivatives

Galactaro-1,4-lactone, also known as mucic acid 1,4-lactone, is a key intermediate derivable from galactaric acid. Lactones are internal cyclic esters formed from the corresponding hydroxycarboxylic acid. The preparation of aldarolactones like galactaro-1,4-lactone typically involves the dehydration of the parent aldaric acid (galactaric acid). This cyclization can often be achieved by heating an aqueous solution of the acid, particularly under low pH conditions, which catalyzes the intramolecular esterification. The 1,4-lactone, which contains a five-membered ring, is often a stable form. Purification of the resulting lactone can be performed using chromatographic techniques.

The conversion of galactaro-1,4-lactone to an inorganic salt such as this compound is achieved through saponification. This chemical reaction involves the base-catalyzed hydrolysis of the internal ester bond of the lactone.

The process entails treating an aqueous solution or suspension of galactaro-1,4-lactone with a stoichiometric amount of a sodium base, typically sodium hydroxide (NaOH). The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the lactone. This leads to the opening of the five-membered ring and the formation of a sodium carboxylate at one end of the C6 chain and a hydroxyl group at the C4 position. Since galactaric acid is a dicarboxylic acid, a second equivalent of the base is required to deprotonate the carboxylic acid at the C6 position, resulting in the formation of this compound. The reaction is typically carried out in water, and the resulting salt can be isolated by precipitation or by evaporation of the solvent.

Bio-Catalytic and Biotechnological Production Approaches

Enzymatic Conversion of D-Galacturonic Acid to Galactarate

Biotechnological routes offer a highly specific and environmentally benign alternative to traditional chemical synthesis for producing galactarate. A primary bio-catalytic method involves the enzymatic oxidation of D-galacturonic acid, a monosaccharide readily available from pectin, which is an abundant component of plant biomass like sugar beet pulp and citrus peels.

This conversion is catalyzed by the enzyme uronate dehydrogenase (UDH), which is found in some bacteria. This enzyme facilitates the NAD⁺-dependent oxidation of D-galacturonic acid to produce D-galactaro-lactone. The resulting lactone then undergoes spontaneous hydrolysis in the aqueous medium to yield galactarate (galactaric acid). This enzymatic approach is highly selective and avoids the production of by-products often associated with chemical oxidation methods.

Metabolic engineering has been employed to construct microbial strains specifically for this purpose. In organisms that naturally catabolize D-galacturonic acid through other pathways, such as fungi, the native metabolic route is first disrupted. This is often achieved by deleting the gene for D-galacturonic acid reductase, the first enzyme in the fungal reductive pathway. Subsequently, a bacterial gene encoding uronate dehydrogenase is introduced and expressed in the modified fungus. These engineered strains are then able to efficiently convert D-galacturonic acid into galactarate at a high yield.

Enzyme / ProteinFunctionMicrobial Host Examples
Uronate Dehydrogenase (UDH) Catalyzes NAD⁺-dependent oxidation of D-galacturonic acid to D-galactaro-lactoneAgrobacterium tumefaciens, Pseudomonas syringae (native)
D-galacturonate reductase First enzyme in the native fungal reductive pathway (deleted in engineered strains)Aspergillus niger, Hypocrea jecorina (Trichoderma reesei)

This table summarizes key enzymes and microbial hosts involved in the bio-catalytic production of galactarate.

Uronate Dehydrogenase Mechanisms and Kinetics

The catalytic mechanism of uronate dehydrogenase involves the NAD⁺-dependent oxidation of D-galacturonate. The enzyme catalyzes the conversion of D-galacturonate to D-galactaro-1,5-lactone, with the concomitant reduction of NAD⁺ to NADH. wikipedia.orgnzytech.com This lactone intermediate then undergoes spontaneous or enzyme-assisted hydrolysis to form meso-galactarate. researchgate.net The reaction proceeds via an ordered Bi-Bi kinetic mechanism, where the cofactor NAD⁺ binds to the enzyme first, followed by the substrate, D-galacturonate. After the chemical transformation, the product oxaloacetate is released, followed by the release of the cofactor NADH. nih.gov

The systematic name for this enzyme class is uronate:NAD+ 1-oxidoreductase. wikipedia.org The optimal functioning of this enzyme is typically observed at a pH of 8.0 and a temperature of 37°C. nzytech.com Research into the uronate dehydrogenase from Agrobacterium tumefaciens LBA4404 has provided specific kinetic parameters, which are essential for designing efficient biocatalytic processes.

Table 1: Kinetic Parameters of Wild-Type Uronate Dehydrogenase from Agrobacterium tumefaciens LBA4404
SubstrateK_m (mM)k_cat (s⁻¹)k_cat/K_m (s⁻¹·mM⁻¹)
D-glucuronic acid1.53 ± 0.1229.40 ± 0.7819.22
D-galacturonic acid1.34 ± 0.1527.81 ± 0.9120.75
Enzyme Engineering for Enhanced Selectivity and Yield

To improve the industrial viability of uronate dehydrogenase, enzyme engineering strategies are employed to enhance its properties, such as activity, stability, and selectivity. nih.govresearchgate.net These methods range from rational design, which involves making specific changes to the enzyme's active site based on structural knowledge, to directed evolution, which mimics natural selection in a laboratory setting to evolve enzymes with desired traits. nih.govillinois.edu

Metabolic Engineering of Microbial Strains

Metabolic engineering offers a powerful approach to developing microbial "cell factories" for the production of valuable chemicals like meso-galactarate. nih.gov This involves the targeted modification of an organism's metabolic pathways to enhance the production of a specific compound. nih.gov

Fungal Strain Modification for Meso-Galactarate Production

Fungi are attractive hosts for producing galactarate from D-galacturonate, a primary component of pectin. nih.govvtt.fi In their native state, fungi like Hypocrea jecorina (also known as Trichoderma reesei) and Aspergillus niger metabolize D-galacturonate through a reductive pathway, initiated by the enzyme D-galacturonate reductase. nih.govasm.org

To re-route this pathway towards galactarate production, a key metabolic engineering strategy involves deleting the gene encoding D-galacturonate reductase (e.g., gar1 in H. jecorina). nih.govasm.org This modification blocks the natural reductive pathway, rendering the strains unable to grow on D-galacturonate. nih.govaalto.fi Subsequently, a bacterial gene encoding a D-galacturonate dehydrogenase (udh), which catalyzes the desired oxidation of D-galacturonate to galactarate, is introduced and expressed in the modified fungal host. nih.govasm.org This strategic "knock-out" and "knock-in" approach successfully converts the fungal metabolism from consuming D-galacturonate to producing meso-galactarate at high yields. vtt.finih.gov

Table 2: Fungal Strain Modifications for Meso-Galactarate Production
Fungal StrainGene DeletedGene InsertedOutcome
Hypocrea jecorinaD-galacturonate reductase (gar1)Bacterial D-galacturonate dehydrogenase (udh)Conversion of D-galacturonate to galactarate with high yield. nih.gov
Aspergillus nigerD-galacturonate reductaseBacterial D-galacturonate dehydrogenase (udh)Conversion of D-galacturonate to galactarate; regained ability to grow on D-galacturonate, suggesting a galactarate catabolism pathway. nih.govasm.org
Pathway Engineering for Precursor Utilization and Product Accumulation

Effective pathway engineering is essential to maximize the flow of carbon from the precursor to the final product. escholarship.org In the case of galactarate production in fungi, blocking the native D-galacturonate catabolism is the first critical step. nih.gov By introducing the oxidative pathway via the uronate dehydrogenase, the metabolic flux is redirected towards the accumulation of galactarate. asm.org

An interesting finding in A. niger is that D-galacturonate itself appears to be an inducer for the genes in its catabolic pathway. nih.govasm.org This means that even after the first enzyme (reductase) is removed, the presence of the precursor D-galacturonate can still activate the expression of other pathway-related genes, including transporters, potentially facilitating its own uptake and conversion by the newly introduced dehydrogenase. nih.gov This inherent regulatory mechanism can be leveraged to improve precursor utilization. The ultimate goal is to create a system where the precursor is efficiently transported into the cell and converted entirely to the desired product, which then accumulates without being further metabolized or causing toxicity. illinois.edu

Microbial Biotransformation Systems

Microbial biotransformation utilizes whole microbial cells or their enzymes to carry out specific chemical conversions. medcraveonline.commedcraveonline.com This approach is highly effective for synthesizing compounds that are difficult to produce through traditional chemical methods. hyphadiscovery.com For galactarate production, engineered microbial strains can be used in processes like resting-cell catalysis. rsc.org

In a resting-cell system, the microorganisms are first grown to a high cell density and then harvested. These cells, which are no longer actively growing but are still metabolically active, are then used as biocatalysts to transform the substrate (D-galacturonate) into the product (galactarate). rsc.org This method offers several advantages: it uncouples product formation from cell growth, minimizes the formation of unwanted byproducts related to biomass production, and allows for high catalyst concentrations, leading to efficient substrate conversion. medcraveonline.com The use of microbial cells is also advantageous due to their high surface-to-volume ratio and rapid metabolic rates. medcraveonline.com

Multi-Enzymatic Production of Pectin-Derived Polyesters

The principles of biocatalysis can be extended to create complex, multi-step reaction cascades for synthesizing novel biopolymers. A prime example is the production of fully bio-based polyesters derived from pectin, a renewable agricultural residue. nih.govwhiterose.ac.uk This process demonstrates a sustainable alternative to hazardous chemical pathways that traditionally use strong acids. whiterose.ac.uk

The multi-enzymatic sequence involves three main stages:

Pectin Extraction and Hydrolysis : Enzymes are used, often assisted by technologies like microwave heating, to extract pectin from biomass (e.g., sugar beet pulp) and then hydrolyze it to recover its monomeric building block, galacturonic acid (GalA). nih.govwhiterose.ac.uk

Enzymatic Oxidation : The recovered GalA is then oxidized to galactaric acid (GA) using an appropriate enzyme, such as uronate dehydrogenase. This biocatalytic step is highly selective and allows for the straightforward separation of the GA product. nih.gov

Biocatalyzed Polycondensation : Finally, the purified galactaric acid is used as a monomer in an enzyme-catalyzed polycondensation reaction to synthesize novel polyesters. These bio-based polymers carry lateral hydroxy functionalities, offering unique properties for various applications. nih.govwhiterose.ac.uk

This integrated, wholly biological method showcases the potential of combining enzymatic hydrolysis and catalysis to convert low-value agricultural waste into high-value, sustainable materials. rsc.orgyork.ac.uk

Sustainable Production from Pectin-Derived Feedstocks

The pursuit of green and sustainable chemical production has identified pectin-rich biomass as a valuable and renewable feedstock for the synthesis of this compound and its precursor, galactaric acid. Pectin, a complex polysaccharide rich in D-galacturonic acid residues, is abundant in agricultural side streams such as citrus peels and sugar beet pulp. nih.govresearchgate.net This section details the methodologies being explored to convert these feedstocks into this compound through biological and catalytic routes, minimizing the reliance on traditional, harsher chemical methods.

The primary precursor for this compound is D-galacturonic acid, which constitutes the backbone of pectin. researchgate.net Sustainable methodologies, therefore, initially focus on the efficient liberation of D-galacturonic acid from the pectin polymer. This is typically achieved through enzymatic hydrolysis, a milder alternative to acid hydrolysis. researchgate.netatamankimya.com Following the release of D-galacturonic acid, the subsequent and critical step is its oxidation to form galactaric acid. This oxidation can be accomplished through either biocatalytic or chemocatalytic pathways. The final formation of this compound is a pH-dependent process, where the galactaric acid is converted to its disodium salt under neutral to alkaline conditions. rsc.orgrsc.org In some sustainable approaches, the oxidation is conducted under alkaline conditions to directly yield this compound. rsc.org

A significant advantage of utilizing pectin-derived feedstocks is the potential for creating a circular economy, transforming agricultural waste into a valuable chemical intermediate. nih.gov Research into these sustainable pathways is ongoing, with a focus on optimizing reaction conditions, improving catalyst and enzyme efficiency, and scaling up these processes for industrial application.

Biocatalytic Approaches

Biocatalytic methods for the production of galactaric acid from pectin-derived feedstocks employ either whole microbial cells or isolated enzymes. These biological systems offer high specificity and operate under mild reaction conditions, reducing energy consumption and the formation of unwanted byproducts.

One prominent approach involves a two-step process: the enzymatic hydrolysis of pectin to release D-galacturonic acid, followed by the microbial oxidation of D-galacturonic acid to galactaric acid. For instance, a wholly biological method has been developed that combines enzymatic hydrolysis with resting-cell catalysis by Gluconobacter oxydans. atamankimya.com In this system, pectin is first broken down into its monomeric units, and then the microorganism oxidizes the D-galacturonic acid to galactaric acid. atamankimya.com

Genetically engineered microorganisms, such as the filamentous fungus Trichoderma reesei, have also been developed to produce galactaric acid directly from D-galacturonic acid. nih.govresearchgate.net Strains of T. reesei have been engineered to express a uronate dehydrogenase, which efficiently catalyzes the oxidation of D-galacturonic acid. researchgate.net Research has demonstrated the scalability of this process, with successful production of galactaric acid from food-grade pectin in bioreactors up to 250 liters. researchgate.net The production of galactaric acid by T. reesei has been shown to be influenced by factors such as pH and temperature, with optimal production observed at a pH of around 4. nih.gov

Another innovative biocatalytic strategy involves the use of engineered enzymes. For example, variants of glucose oxidase from Aspergillus niger have been developed to exhibit increased activity towards D-galacturonic acid, enabling its conversion to galactaric acid. rsc.org This enzymatic oxidation can be performed in a one-pot reaction with pectinase, which simultaneously breaks down pectin into D-galacturonic acid. rsc.org

The table below summarizes key findings from various biocatalytic studies for the production of galactaric acid from pectin-derived feedstocks.

Feedstock/SubstrateBiocatalystKey ParametersProductYield/ConcentrationReference
PectinGluconobacter oxydans (resting cells)pH 4.0, 72 hGalactaric Acid2520 mg/L atamankimya.com
D-Galacturonic AcidTrichoderma reesei D-161646pH 4, 35 °C, fed-batchGalactaric AcidUp to 20 g/L nih.gov
Food-grade PectinTrichoderma reesei QM6a Δgar1 udh10 L scaleGalactaric Acid21 g/L researchgate.net
Citrus PectinEngineered Glucose Oxidase (F414K or Y68W variants) & PectinaseOne-pot reactionGalactaric AcidProof of concept rsc.org
PectinEngineered Aspergillus nigerYP mediumGalactarate~30% of theoretical maximum

Catalytic Oxidation

In addition to biocatalytic methods, chemocatalytic approaches using heterogeneous catalysts are being explored for the sustainable oxidation of D-galacturonic acid to galactaric acid and directly to this compound. These methods often utilize precious metal catalysts, such as gold nanoparticles, supported on various materials.

A significant development in this area is the base-free selective oxidation of D-galacturonic acid using gold catalysts. researchgate.netrsc.org Supported gold nanoparticles on carbon (Au/C) have been shown to be highly effective for this conversion under mild conditions, using molecular oxygen as the oxidant. researchgate.netrsc.org This process is advantageous as it avoids the use of strong bases, which can lead to salt co-production and waste generation. researchgate.net The Au/C catalyst has demonstrated high selectivity for galactaric acid (100% selectivity at 76% conversion) and can be recycled and reused without significant loss of activity. researchgate.netrsc.org

Furthermore, research has demonstrated the direct synthesis of this compound through the gold-catalyzed oxidation of sodium D-galacturonate under alkaline conditions. rsc.orgrsc.org By controlling the pH of the reaction, the product is obtained directly as its disodium salt. This approach has been investigated in both batch and continuous plug flow reactors, with the latter showing a significant increase in productivity. rsc.org The solubility of the product is a key consideration in these processes, as galactaric acid has low solubility in its acidic form, while the sodium salt is more soluble at a neutral to alkaline pH. nih.govrsc.org

The following table presents a summary of research findings on the catalytic oxidation of D-galacturonic acid.

SubstrateCatalystKey ParametersProductYield/SelectivityReference
D-Galacturonic AcidAu/C333 K, 21 h, autogenic pH (2.2)Galactaric Acid100% selectivity at 76% conversion researchgate.netrsc.org
D-Galacturonic AcidAu/C353 KGalactaric AcidUp to 95% yield researchgate.netrsc.org
Sodium D-GalacturonateHeterogeneous Au-catalystAlkaline conditionsThis compound>99% selectivity (batch) rsc.orgrsc.org
Sodium D-GalacturonateHeterogeneous Au-catalystAlkaline conditions, plug flow reactorThis compound94 mol% selectivity rsc.org
D-Galacturonic AcidAu/TiO2Acidic conditionsGalactaric AcidLess active and selective than Au/C researchgate.netrsc.org
D-Galacturonic AcidAu/Al2O3Acidic conditionsGalactaric AcidLess stable than Au/C researchgate.netrsc.org

Chemical Reactivity and Mechanistic Studies of Galactarate

Derivatization Reactions of Galactaric Acid

Galactaric acid serves as a versatile platform molecule for the synthesis of various derivatives through reactions targeting its hydroxyl and carboxylic acid groups. polimi.it These transformations are key to producing value-added chemicals from this bio-based substrate. polimi.it

The structure of galactaric acid allows for intramolecular esterification, or lactonization, to form cyclic esters known as lactones. Under thermal conditions in a solvent such as dimethyl sulfoxide (B87167) (DMSO), galactaric acid can be converted in quantitative yields to galactaro-1,4-lactone. polimi.it This lactone is a significant intermediate, as it is more reactive than its parent acid and can be used in the synthesis of other compounds, including amides and polyamides. polimi.itpolimi.it The symmetrical nature of galactaric acid simplifies the lactonization process, leading predominantly to the five-membered galactaro-1,4-lactone, which avoids complex purification procedures. polimi.it

Further reactions can convert these lactones into unsaturated derivatives. For instance, pyrone derivatives can be synthesized from galactaric acid through a process that involves dehydration. polimi.it This transformation proceeds through intermediates such as protected and unprotected 1,4-dicarbonyl compounds, including 2,5-dihydroxymuconic acid and pyrones. polimi.it These unsaturated lactones are considered key intermediates for producing other important chemicals like furan-2,5-dicarboxylic acid. polimi.it Non-catalytic hydrotreatment of mucic (galactaric) acid in an inert atmosphere also yields mucic-1,4-lactone. mdpi.comresearchgate.net

The hydroxyl groups of galactaric acid and its derivatives can be readily acylated. This process involves converting the hydroxyl groups into ester groups, for example, through reactions with anhydrides like acetic anhydride (B1165640) or through formylation. polimi.it Studies have shown that galactaro-1,4-lactone can be selectively mono-, di-, and tri-formylated. polimi.it Acylation plays a crucial role as a preliminary step in further derivatization, particularly in elimination reactions. polimi.it For example, the conversion of galactaric acid to pyrone derivatives is achieved through a two-step approach that begins with acylation. polimi.it

Dehydroelimination reactions of galactaric acid are pathways to create unsaturated C6 dicarboxylic acids. A key strategy involves a two-step approach: the acylation of the hydroxyl groups followed by a catalyzed dehydroacylation (the elimination of an acyl group and a hydrogen atom). polimi.it This method has been used to produce pyrone derivatives from galactaric acid using an acid catalyst like methanesulfonic acid in acetic anhydride. polimi.it

During mechanistic studies, an acyclic di-dehydration product, 2,5-diketoadipic acid, has been identified, which exists in solution primarily as its tautomer, 2,5-diacetoxymuconic acid. polimi.it The dehydroelimination can also be base-catalyzed. The selective mono-elimination of a triformylated galactaro-1,4-lactone to an unsaturated lactone demonstrates a controlled dehydroelimination pathway. polimi.it These pathways, which convert the saturated polyhydroxy backbone of galactaric acid into unsaturated structures, are fundamental for accessing a range of valuable heterocyclic and dicarbonyl compounds. polimi.itpolimi.it

Complexation Chemistry of Galactarate with Metal Ions

Galactaric acid's carboxyl and hydroxyl groups make it an effective chelating agent, capable of binding to a variety of metal ions. This property is the basis for its use in sequestration and has been the subject of detailed coordination chemistry studies. ebi.ac.uknih.govatamankimya.com

Galactaric acid forms stable complexes with numerous transition metal ions. nih.gov Potentiometric and spectroscopic studies have been conducted on its complexation with biologically relevant ions like cobalt(II) and nickel(II), as well as toxic ions such as cadmium(II), lead(II), and mercury(II). ebi.ac.uknih.gov

The coordination mode of galactarate varies depending on the metal ion. For Co(II) and Ni(II), galactaric acid acts as a chelate ligand, binding the metal ion through a carboxylic oxygen and an α-hydroxy group. ebi.ac.uknih.gov In contrast, with Pb(II) and Cd(II), the coordination involves a carboxylic oxygen and two of the alcoholic hydroxyl groups. ebi.ac.uknih.gov The most common complex species formed at acidic to neutral pH is [MGala]. nih.gov As the pH increases, deprotonation of a coordinated hydroxyl group can occur, leading to the formation of [MGalaH(-1)]⁻ species. ebi.ac.uknih.gov

The stability of these complexes has been quantified through stability constants (log β), which indicate the strength of the metal-ligand interaction. doi.orgscispace.comchemguide.co.uk The stability for the [MGala] species generally follows an order consistent with other α-hydroxycarboxylic acids, with the exception of Pb(II) and Cd(II) complexes, which show enhanced stability due to a tridentate chelation. doi.org

Table 1: Stability Constants (log β) of Galactarate Complexes with Various Divalent Metal Ions

Complex SpeciesCo(II)Ni(II)Cd(II)Pb(II)Hg(II)
[MGala]4.422.863.223.08-
[MGalaH₋₁]⁻-4.15-4.40-3.22-4.61-6.57
[M(Gala)₂]²⁻8.28.565.286.195.9
[M(Gala)₂H₋₁]³⁻-0.6-0.07-3.17-0.9-2.4
[M(Gala)₂H₋₂]⁴⁻-8.78-8.48-12.95-7.68-10.8

Studies involving copper(II) have shown that at acidic pH, the [CuGala] complex is formed. researchgate.net At physiological pH, the prevailing species is believed to be [Cu(GalaH₋₂)]²⁻, where the galactarate acts as a chelating agent through its carboxyl groups and deprotonated α-hydroxyl oxygens. researchgate.net

A notable application of galactarate's complexing ability is its use in forming stable, water-soluble complexes with metal ions like calcium and magnesium, particularly in the presence of oxoacid anions. google.comgoogle.com Hydroxycarboxylic acids like galactaric acid alone can form insoluble salts with many metal ions. google.com

However, when combined with salts of oxoacid anions (e.g., borates, stannates, aluminates), the hydroxyl groups of the galactarate can form esters with the oxoacid anions in water. google.comgoogleapis.com These resulting oxoacid anion esters of galactarate are highly effective at forming stable and, crucially, water-soluble complexes with metal ions. google.comgoogleapis.com This mechanism significantly enhances the metal sequestering capability of galactarate, making these formulations attractive as scale and corrosion inhibitors. google.comgoogleapis.com

Transformation Pathways to Value-Added Chemical Intermediates

The conversion of galactarate into chemical intermediates often involves leveraging its six-carbon backbone. Key strategies include selective deoxygenation, dehydration, and cyclization reactions to produce both linear and heterocyclic compounds.

Adipic acid is a crucial dicarboxylic acid, primarily used in the production of nylon. Deriving adipic acid and its analogues from renewable resources like galactaric acid is a significant goal in green chemistry. researchgate.net The primary route involves the selective removal of the four hydroxyl groups from the galactarate carbon chain, a process known as deoxydehydration (DODH).

One effective method involves a two-step process. polimi.it First, galactaric acid undergoes deoxydehydration to form muconic acid, which is then hydrogenated to yield adipic acid. polimi.it A reported synthesis using a rhenium-based catalyst system demonstrates this transformation. Shiramizu and Toste achieved a 62% yield for the conversion of galactaric acid to adipic acid esters through a deoxydehydration and hydrogenation sequence. polimi.it Subsequent transfer hydrogenation of the intermediate muconic acid using a Pt/C catalyst can achieve yields as high as 99%. polimi.it

Another patented process describes a synthetic route for adipic acid starting from galactaric acid using a rhenium catalyst in conjunction with an acid catalyst like para-toluenesulfonic acid in a solvent such as 1-heptanol. google.comgoogle.com This initial step produces galactarate esters, for example, diheptyl galactarate. google.com These intermediates are then subjected to a hydrogenation reaction with a precious metal catalyst, followed by hydrolysis to yield adipic acid. google.com

Table 1: Catalytic Systems for Adipic Acid Analogue Synthesis from Galactaric Acid

Starting MaterialCatalyst SystemReaction StepsIntermediate ProductFinal ProductReported YieldReference
Galactaric AcidRhenium catalyst, Acid catalyst (e.g., p-toluenesulfonic acid)1. Esterification/Dehydration2. Hydrogenation3. HydrolysisDiheptyl galactarateAdipic AcidNot specified in abstract google.com, google.com
Galactaric AcidMethyltrioxorhenium (MTO), Sacrificial alcoholDeoxydehydration & EsterificationMuconic acid estersAdipic Acid99% (hydrogenation step) polimi.it

Furan-2,5-dicarboxylic acid (FDCA) is a key bio-based monomer, considered a promising replacement for petroleum-derived terephthalic acid in the production of polyesters like PEF (polyethylene furanoate). google.com The synthesis of FDCA from galactaric acid involves intramolecular cyclization and dehydration. google.com

The reaction mechanism proceeds through a C2-C5 cyclization of the aldaric acid, losing a molecule of water to create the five-membered tetrahydrofuran (B95107) ring. This is followed by two more dehydration steps to eliminate the hydroxyl groups at the C3 and C4 positions, resulting in the aromatic furan (B31954) ring. google.com This transformation typically requires acidic conditions. nih.gov One-pot multistep reactions have been developed, reacting galactaric acid with an alcohol under acidic catalysis to directly produce FDCA esters. nih.gov To overcome the low solubility and high lattice energy of galactaric acid, which can necessitate harsh reaction conditions, the use of ionic liquids as solvents has been explored. google.comnih.gov This approach can facilitate the cyclization and dehydration sequence under more controlled conditions. google.com

The reactivity of galactarate can be harnessed to form various heterocyclic compounds. polimi.it The dehydration of galactaric acid can lead to intermediates like 2,5-dihydroxymuconic acid and pyrones. polimi.it These 1,4-dicarbonyl compounds are pivotal in the synthesis of other heterocycles. polimi.it

Pyrroles: Pyrrole (B145914) and its derivatives are important in pharmaceuticals and materials science. The intermediates formed during galactaric acid dehydration can be efficiently converted to pyrrolecarboxylic acid derivatives by reacting them with amines under mild conditions. polimi.it Further heating can induce decarboxylation to yield unsubstituted pyrroles. polimi.it This pathway provides a bio-based route to a class of compounds typically synthesized from petroleum precursors. polimi.itwikipedia.org

Pyrone Derivatives: Pyrone derivatives (or pyranones) can be synthesized from galactaric acid through a two-step acylation and dehydroelimination process using acid/base catalysis. polimi.it The controlled elimination of water from the galactarate backbone can lead to the formation of the six-membered pyrone ring. These compounds are of interest as building blocks in organic synthesis. researchgate.netmdpi.com

Enzymatic Aldol (B89426) Additions and Fluorination Reactions

Biocatalysis offers highly selective and environmentally benign routes for chemical synthesis. Enzymes involved in aldarate metabolism and specialized fluorinating enzymes highlight potential pathways for modifying disodium (B8443419) galactarate.

Enzymatic Aldol Additions: Aldolases are enzymes that catalyze aldol addition reactions, forming new carbon-carbon bonds with high stereocontrol. libretexts.org In the context of galactarate, the enzyme 2-dehydro-3-deoxy-galactarate aldolase (B8822740) (DGDG aldolase) is part of a bacterial metabolic pathway. ethz.chescholarship.org This enzyme catalyzes the reversible cleavage of 2-dehydro-3-deoxy-galactarate to pyruvate (B1213749) and tartronate (B1221331) semialdehyde. The reverse reaction, an aldol addition, demonstrates the potential for enzymes to utilize galactarate-derived structures as substrates for building more complex molecules. escholarship.org While this specific enzyme acts on a derivative, the principle of using aldolases for C-C bond formation is a key strategy in biocatalysis. libretexts.orgresearchgate.net

Enzymatic Fluorination: The introduction of fluorine into organic molecules can dramatically alter their biological properties, making enzymatic fluorination a field of great interest for pharmaceutical development. the-innovation.orgd-nb.info While direct enzymatic fluorination of disodium galactarate itself is not a widely documented process, the existence of fluorinase enzymes demonstrates nature's ability to form C-F bonds. d-nb.infonumberanalytics.com These enzymes typically catalyze a nucleophilic substitution reaction between a fluoride (B91410) ion and S-adenosyl-L-methionine (SAM). the-innovation.org The potential exists to use directed evolution to engineer fluorinases or other enzymes to accept galactarate or its derivatives as substrates, offering a future pathway for the synthesis of novel fluorinated sugar acids. d-nb.info

Advanced Analytical Characterization and Structural Elucidation

Spectroscopic Analysis of Disodium (B8443419) Galactarate

Spectroscopic techniques provide insight into the molecular structure and bonding within disodium galactarate. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its functional groups and atomic connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide information on the chemical environment of the hydrogen and carbon atoms, respectively.

In the case of galactaric acid dissolved in D₂O at a pH of 6, which approximates the environment of the disodium salt, the ¹H NMR spectrum shows specific chemical shifts for the protons along the carbon chain. iucr.org Due to the molecule's symmetry, only two distinct proton signals are expected: one for the two equivalent protons on C2 and C5, and another for the two equivalent protons on C3 and C4. A study on the synthesis of this compound confirmed that its ¹H-NMR analytical data were consistent with previously reported findings. polimi.it

The ¹³C NMR spectrum of this compound is expected to show three distinct signals corresponding to the different carbon environments: the carboxylate carbons (C1 and C6), the α-hydroxy carbons (C2 and C5), and the β-hydroxy carbons (C3 and C4). nih.gov The deprotonation of the carboxylic acid groups to form the carboxylate salt results in a characteristic upfield shift for the carboxylate carbon signal compared to the parent galactaric acid. nih.gov The chemical shifts provide evidence of the molecular symmetry. nih.gov

A summary of typical NMR data for galactaric acid, which serves as a close reference for the disodium salt, is presented below.

NucleusChemical Shift (ppm)Multiplicity
¹H~4.0-4.3m
¹³C (C1, C6)~175-180s
¹³C (C2, C5)~70-75s
¹³C (C3, C4)~70-75s

Table 1: Illustrative NMR data for the galactarate backbone, based on data for galactaric acid. sigmaaldrich.comchemsrc.com

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, techniques such as Electrospray Ionization (ESI) are particularly suitable, often in negative ion mode to detect the galactarate dianion.

The expected exact mass of this compound (C₆H₈Na₂O₈) is approximately 254.0010 g/mol . ecmdb.ca In negative ESI-MS, the primary ion observed would be the galactarate dianion [C₆H₈O₈]²⁻ or the singly charged ion [C₆H₉O₈]⁻ resulting from the loss of one sodium ion and addition of a proton. Tandem MS (MS/MS) experiments on the galactarate ion can provide structural information through characteristic fragmentation patterns, such as the loss of water (H₂O) and carbon dioxide (CO₂). sigmaaldrich.commdpi.com

IonExpected m/zTechnique
[C₆H₈O₈]²⁻104.01ESI-Negative
[C₆H₉O₈]⁻209.03ESI-Negative
[M-H]⁻209.0LC-ESI-QQ

Table 2: Expected mass-to-charge ratios (m/z) for key ions of galactarate in mass spectrometry. sigmaaldrich.commdpi.com

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule and is highly effective for characterizing the coordination environment of the carboxylate groups in metal salts. researchgate.net The formation of this compound from galactaric acid results in significant changes in the IR spectrum, particularly in the region of the carboxyl group vibrations.

In galactaric acid, a strong absorption band corresponding to the C=O stretching of the carboxylic acid dimer is observed. mdpi.com Upon formation of the disodium salt, this band disappears and is replaced by two new characteristic bands: an asymmetric stretching vibration (νₐₛ(COO⁻)) and a symmetric stretching vibration (νₛ(COO⁻)) of the carboxylate group. researchgate.netmdpi.com The positions of these bands are sensitive to the coordination mode of the carboxylate group with the metal ion. mdpi.comdoi.org In the case of sodium galactarate, it has been shown that the carboxylate group acts as a bridging bidentate ligand, coordinating to the sodium ions. cambridge.org This coordination is reflected in the specific frequencies of the asymmetric and symmetric stretches. A study on strontium galactarate monohydrate, a related compound, showed asymmetric stretching vibrations at 1609, 1581, and 1548 cm⁻¹ and a symmetric stretching vibration at 1397 cm⁻¹.

Vibrational ModeTypical Wavenumber (cm⁻¹)Assignment
νₐₛ(COO⁻)~1610 - 1550Asymmetric Carboxylate Stretch
νₛ(COO⁻)~1420 - 1380Symmetric Carboxylate Stretch
ν(O-H)~3600 - 3200Hydroxyl Group Stretch

Table 3: Characteristic infrared absorption bands for metal galactarates. mdpi.commdpi.comcambridge.org

Crystallographic Studies of Galactarate and Related Salts

Crystallographic studies, particularly X-ray diffraction, provide the most definitive structural information for crystalline solids like this compound, revealing the precise three-dimensional arrangement of atoms and the nature of the crystal packing.

Single-crystal X-ray diffraction (XRD) allows for the precise determination of the unit cell dimensions, space group, and the positions of all atoms within the crystal lattice. nih.gov The crystal structure of sodium galactarate has been determined using this method. iucr.org

The study revealed that the galactarate ion is centrosymmetrical and adopts a fully extended molecular conformation. iucr.org The sodium ion is coordinated to six oxygen atoms, forming a distorted bipyramidal octahedron. iucr.org The Na-O bond distances are in the range of 2.260 Å to 2.451 Å. iucr.org The crystal structure is further stabilized by a network of hydrogen bonds, including several three-center hydrogen bonds. iucr.org

Crystallographic data has also been reported for other alkali and alkaline earth metal salts of galactaric acid, such as those containing potassium, calcium, and barium, providing a basis for comparative structural analysis. nih.govwikipedia.org

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
Sodium GalactarateMonoclinicC2/c10.383(2)6.848(2)6.941(2)114.33(2)
Potassium GalactarateMonoclinicP2₁/a10.596(4)7.025(3)7.009(3)112.92(3)
Calcium Galactarate TetrahydrateOrthorhombicPcan7.3359(1)11.6296(3)15.0978(6)90

Table 4: Unit cell parameters for sodium galactarate and related metal galactarate salts. iucr.orgnih.gov

Rietveld refinement is a powerful computational method used to analyze powder X-ray diffraction data. researchgate.netchemicalbook.com It refines a theoretical diffraction pattern, calculated from a known or proposed crystal structure, to match the experimentally measured pattern. chemicalbook.com This process allows for the validation and refinement of crystal structure parameters, including lattice parameters, atomic positions, and site occupancy factors, even from polycrystalline samples. doi.orgresearchgate.net

For this compound, once an initial structural model is obtained from single-crystal XRD, Rietveld refinement of a high-quality powder XRD pattern can be used to confirm the structure and ensure it is representative of the bulk material. The refinement process involves minimizing the difference between the observed and calculated diffraction profiles on a point-by-point basis. researchgate.net A successful Rietveld refinement, indicated by low R-values (e.g., Rₚ, Rwp), provides strong validation for the proposed crystal structure. nih.gov This method has been successfully applied to related compounds, such as calcium galactarate tetrahydrate, to refine its crystal structure from powder diffraction data. nih.gov

Crystal Structure Determination from Powder Diffraction Data

The determination of a crystal structure from powder X-ray diffraction (PXRD) data is a powerful technique, particularly when single crystals suitable for single-crystal X-ray diffraction are unavailable. reading.ac.uk This method is instrumental in elucidating the solid-state structure of compounds like this compound. The process involves multiple steps, starting from obtaining high-quality powder diffraction data. youtube.com

Although direct structural information on this compound from powder diffraction is not extensively detailed in publicly available literature, the methodology is well-established for similar organic and pharmaceutical compounds. reading.ac.ukrsc.org The approach generally involves:

Data Collection: A polycrystalline sample is exposed to a monochromatic X-ray beam, and the diffracted X-rays are collected as a function of the scattering angle. reading.ac.uk

Indexing: The positions of the diffraction peaks are used to determine the unit cell parameters of the crystal lattice.

Structure Solution: The intensities of the diffraction peaks are used to determine the arrangement of atoms within the unit cell. This can be a challenging step due to peak overlap, a common issue in powder diffraction patterns. youtube.com

Rietveld Refinement: The entire calculated powder diffraction pattern is fitted to the experimental pattern, refining structural parameters such as atomic positions, bond lengths, and bond angles.

For complex organic molecules, computational methods such as Density Functional Theory (DFT) can be used in conjunction with PXRD data to validate and refine the crystal structure. youtube.com This combined approach is particularly useful for accurately determining the positions of light atoms, like hydrogen, which have weak scattering power. youtube.com

While specific crystallographic data for this compound from powder diffraction is not readily found, the table below outlines the typical parameters that would be determined in such an analysis.

ParameterDescriptionTypical Method of Determination
Crystal System The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic).Indexing of the powder pattern
Space Group The specific symmetry operations that describe the arrangement of atoms in the unit cell.Analysis of systematic absences
Unit Cell Dimensions The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ).Indexing of the powder pattern
Atomic Coordinates The fractional coordinates (x, y, z) of each atom within the unit cell.Structure solution and refinement
Bond Lengths & Angles The distances between bonded atoms and the angles formed by three connected atoms.Derived from atomic coordinates

Protein Crystallography of Galactarate-Modifying Enzymes

Understanding the interaction of this compound with enzymes is crucial for elucidating its biological roles and potential applications. X-ray crystallography has been instrumental in determining the three-dimensional structures of several enzymes that act on galactarate or its derivatives. uef.fiembopress.orgnih.gov This knowledge provides insights into the enzyme's mechanism, substrate specificity, and active site architecture.

Several galactarate-modifying enzymes have been structurally characterized, revealing key features of their function:

2-Dehydro-3-deoxy-galactarate (DDG) aldolase (B8822740) from Escherichia coli : The crystal structures of this enzyme, both with and without its substrate, have been solved. embopress.orgnih.govnih.gov It displays a modified (α/β)8 barrel fold. embopress.orgnih.gov This structural information has led to the proposal of a novel aldolase mechanism. embopress.orgnih.gov

Galactarolactone cycloisomerase from Agrobacterium tumefaciens : This enzyme is involved in the oxidative pathway of D-galacturonate. uef.fi Its crystal structure was determined to a resolution of 1.6 Å, revealing a typical enolase family structure with two domains and an octameric quaternary structure. uef.fi

Keto-deoxy-D-galactarate dehydratase from Agrobacterium tumefaciens : This enzyme acts sequentially after galactarolactone cycloisomerase. uef.fi Its three-dimensional structures have been determined in various states (without a ligand, and in complex with pyruvate (B1213749) and 2-oxoadipic acid), allowing for the proposal of a detailed reaction mechanism. uef.fi

Galactarate Dehydratase III from Agrobacterium tumefaciens C58 : This enzyme dehydrates m-galactarate to form 2-keto-3-deoxy-galactarate. acs.org Crystallization studies have yielded a sulfate-liganded structure, providing insights into its active site. acs.org

The table below summarizes key structural data for some of these enzymes.

EnzymeOrganismPDB EntryResolution (Å)Key Structural Features
2-Dehydro-3-deoxy-galactarate aldolaseEscherichia coli1DXF2.1Modified (α/β)8 barrel fold
Galactarolactone cycloisomeraseAgrobacterium tumefaciens2Q011.6Enolase family structure, two domains, octameric
Keto-deoxy-D-galactarate dehydrataseAgrobacterium tumefaciens2Q031.7Complex structures with and without ligands determined
Galactarate Dehydratase IIIAgrobacterium tumefaciens4JN7-Sulfate-liganded structure

Chromatographic and Separation Techniques

Chromatographic methods are essential for the separation, identification, and quantification of this compound in various samples. bccampus.cabyjus.comlibretexts.org These techniques exploit the differential distribution of the analyte between a stationary phase and a mobile phase to achieve separation. arsdcollege.ac.in

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. libretexts.org While specific HPLC methods solely for this compound are not extensively documented, methods for related sugar acids and other organic acids are well-established and can be adapted.

A typical HPLC system for the analysis of this compound would consist of:

A stationary phase: Often a reversed-phase C18 column. ejgm.co.uk

A mobile phase: A mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. ejgm.co.uk

A detector: A UV detector is suitable if the analyte has a chromophore or is derivatized. A Refractive Index (RI) detector can be used for underivatized sugars and their acids.

The table below outlines a general HPLC method that could be optimized for this compound analysis, based on common practices for similar compounds. ejgm.co.ukmdpi.comsigmaaldrich.com

ParameterTypical Conditions
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient or isocratic elution with a mixture of aqueous buffer and acetonitrile/methanol.
Flow Rate 0.5 - 1.5 mL/min
Detection UV/Vis (if derivatized) or Refractive Index (RI)
Temperature Ambient or controlled (e.g., 25-40 °C)
Injection Volume 5 - 20 µL

Derivatization with an agent like 1-phenyl-3-methyl-5-pyrazolone (PMP) can be employed to enhance the UV detection of sugars and sugar acids. mdpi.com

Ultra-High-Performance Liquid Chromatography (UHPLC) for Purity Assessment

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity. These features make it an excellent choice for the purity assessment of this compound. The principles of separation are the same as in HPLC, but UHPLC utilizes columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures.

For purity assessment, a validated UHPLC method can be used to separate this compound from any impurities, such as starting materials, by-products, or degradation products. Peak purity can be further assessed using a photodiode array (PDA) detector, which can acquire UV spectra across a chromatographic peak to check for spectral homogeneity. chromatographyonline.com Mass spectrometry (MS) can also be coupled with UHPLC (UHPLC-MS) for definitive peak identification and purity confirmation. chromatographyonline.com

The following table compares the typical performance characteristics of HPLC and UHPLC for purity assessment.

FeatureHPLCUHPLC
Particle Size 3 - 5 µm< 2 µm
Column Length 100 - 250 mm50 - 150 mm
Pressure 400 - 600 bar> 600 bar (up to 1500 bar)
Analysis Time LongerShorter
Resolution GoodHigher
Solvent Consumption HigherLower
Sensitivity GoodHigher

Biochemical Pathways and Enzymatic Transformations of Galactarate in Non Human Systems

Biosynthetic Routes to Galactarate

The biosynthesis of galactarate, also known as mucic acid, is a significant metabolic process observed in various non-human systems, including plants and bacteria. ontosight.ai This pathway primarily involves the oxidation of galactose. ontosight.ai

Enzymatic Oxidation of Galactose

The principal biosynthetic route to galactarate begins with the sugar galactose. ontosight.ai In this pathway, galactose undergoes oxidation to form galactarate. ontosight.aiatamanchemicals.com This conversion can be achieved through enzymatic reactions. For instance, in some bacteria, the oxidation of D-galacturonate, a derivative of galactose, to meso-galactarate is catalyzed by an NAD-utilizing D-galacturonate dehydrogenase. asm.orgnih.gov Recently, protein engineering has been employed to modify glucose oxidase from Aspergillus niger to oxidize galacturonic acid, leading to the production of galactaric acid. researchgate.net

Galactono-1,4-Lactone as an Intermediate

A key intermediate in the biosynthesis of galactarate from galactose is D-galactono-1,4-lactone. ontosight.ai The conversion of galactose to this intermediate is facilitated by the enzyme galactose dehydrogenase. ontosight.ai Subsequently, D-galactono-1,4-lactone is oxidized to galactarate by galactono-1,4-lactone dehydrogenase. ontosight.ai D-Galactono-1,4-lactone is a recognized intermediate in the galactose catabolism pathway in some organisms. biosynth.com In some proposed pathways, the reaction product of D-galacturonate dehydrogenase is galactaro-1,4-lactone, which can then spontaneously hydrolyze to form galactarate. nih.gov

Catabolic Pathways of Galactarate in Microorganisms

Microorganisms, particularly bacteria, have evolved specific catabolic pathways to utilize galactarate as a carbon and energy source. pathbank.orgontosight.ai These pathways are crucial for the degradation of pectin-derived compounds in the environment. ontosight.ai

D-Glucarate/D-Galactarate Degradation Pathways in Bacteria

Bacteria such as Escherichia coli can utilize both D-glucarate and D-galactarate for growth. pathbank.org The degradation pathways for these two sugar acids often share common enzymatic steps and intermediates. asm.org In E. coli, the genes for the D-glucarate/galactarate catabolic pathway are organized into three transcriptional units. acs.org These pathways are widespread in bacteria but absent in humans, making them potential targets for antimicrobial therapies. nih.govrcsb.org The super pathway of D-glucarate and D-galactarate degradation is found in various Gram-negative bacteria, including members of the Enterobacteriaceae, Moraxellaceae, and Pseudomonadaceae families. researchgate.net

Role of Galactarate Dehydratase (GarD) in Dehydration Reactions

A key enzyme in the catabolism of galactarate is galactarate dehydratase (GarD). nih.govuniprot.org This enzyme catalyzes the initial dehydration of galactarate to 5-dehydro-4-deoxy-D-glucarate (5-KDG). pathbank.orguniprot.orguniprot.org GarD is the first enzyme in the galactarate/glucarate pathway in E. coli. nih.gov The activity of GarD is dependent on the presence of iron and reducing conditions. nih.govrcsb.org The structure of GarD has been solved, revealing a novel protein fold. nih.govrcsb.org

Subsequent Enzymatic Conversions in α-Ketoglutarate Pathway

Following the formation of 5-KDG, the pathway continues with further enzymatic conversions that ultimately lead to α-ketoglutarate, a central metabolite in the tricarboxylic acid (TCA) cycle. asm.orgontosight.aisci-hub.se In some bacteria, 5-KDG is hydrolyzed by 5-keto-4-dehydroxy-d-glucarate aldolase (B8822740) (GarL) to produce pyruvate (B1213749) and tartronate (B1221331) semialdehyde. nih.gov In an alternative pathway found in organisms like Acinetobacter baylyi, KDG is further acted upon by KDG dehydratase (KdgD) and α-ketoglutaric semialdehyde dehydrogenase (KgsD) to produce α-ketoglutarate. asm.org In Bacillus megaterium, the pathway from galactarate also proceeds through KDG and ultimately forms α-ketoglutarate and CO2. nih.govasm.org

Table of Enzymes in Galactarate Metabolism

Enzyme Function Pathway Organism Example
D-galacturonate dehydrogenase Oxidizes D-galacturonate to meso-galactarate Biosynthesis Agrobacterium tumefaciens, Pseudomonas syringae asm.orgnih.gov
Galactose dehydrogenase Converts galactose to galactono-1,4-lactone Biosynthesis Bacteria and plants ontosight.ai
Galactono-1,4-lactone dehydrogenase Oxidizes galactono-1,4-lactone to galactarate Biosynthesis Bacteria and plants ontosight.ai
Galactarate dehydratase (GarD) Dehydrates galactarate to 5-dehydro-4-deoxy-D-glucarate (5-KDG) Catabolism Escherichia coli nih.govuniprot.org
5-keto-4-dehydroxy-d-glucarate aldolase (GarL) Splits 5-KDG into pyruvate and tartronate semialdehyde Catabolism Escherichia coli nih.gov
KDG dehydratase (KdgD) Converts KDG in the pathway to α-ketoglutarate Catabolism Acinetobacter baylyi asm.org
α-ketoglutaric semialdehyde dehydrogenase (KgsD) Produces α-ketoglutarate from its semialdehyde precursor Catabolism Acinetobacter baylyi asm.org

Alternative Catabolic Routes, e.g., Glycerate Pathway

In addition to the well-characterized catabolic pathways for galactarate, alternative routes exist in various microorganisms, a notable one being the glycerate pathway. This pathway ultimately converts galactarate into intermediates that can enter central metabolism. In prokaryotes, galactarate can be catabolized through the glycerate pathway, leading to the formation of pyruvate and D-glycerate. nih.gov While this pathway has been described in bacteria, it is not yet certain if a similar pathway for galactarate metabolism exists in fungi. nih.gov

In Escherichia coli, the metabolism of D-galactarate, D-glucarate, and D-glycerate are interconnected. nih.gov The genes responsible for the enzymes involved in D-galactarate and D-glucarate utilization are organized into operons, and their expression is induced by all three compounds, with D-glycerate being the most effective inducer. nih.gov This suggests a coordinated regulatory network governing these metabolic pathways. nih.gov The glycerate kinase from E. coli, encoded by the garK gene, is involved in the glyoxylate (B1226380) and glucarate/galactarate utilization pathways and produces 2-phosphoglycerate. asm.org

The glycerate pathway represents an alternative to the α-ketoglutarate pathway for galactarate catabolism. nih.gov The end products of the glycerate pathway, pyruvate and D-glycerate, can be further metabolized by the cell. nih.gov For instance, glycerate can be phosphorylated by glycerate kinase to enter glycolysis. asm.orgresearchgate.net

Interplay with Microbial Metabolism and Stress Response

The ability to metabolize galactarate is not only a means of carbon and energy acquisition for microorganisms but also plays a role in their survival and fitness, particularly under stressful conditions. nih.govescholarship.org The galactarate/glucarate pathway has been shown to be important for the colonization fitness of intestinal pathogens in antibiotic-treated mice and enhances bacterial survival during stress. nih.govescholarship.org

Several studies have highlighted the upregulation of genes involved in galactarate degradation in response to various stressors. For example, in E. coli, exposure to ionic stress has been shown to lead to mutations in the garD gene, which encodes galactarate dehydratase. nih.gov Furthermore, the degradation of galactarate is listed as one of the common stress response pathways. biorxiv.org In some bacteria, the garD gene, involved in the galactarate degradation pathway to produce pyruvate, is upregulated in response to certain stress conditions. uniroma1.it

The interplay between galactarate metabolism and stress response is a facet of the broader metabolic adaptability of bacteria. nih.gov Microorganisms can adjust their metabolic processes in response to the availability of nutrients and the presence of environmental stressors. nih.gov The ability to utilize alternative carbon sources like galactarate can provide a competitive advantage, especially in complex environments such as the gut, where nutrient availability can be fluctuating and competition is high. nih.govresearchgate.net The regulation of these metabolic pathways is complex, often involving transcriptional regulators that sense the presence of specific metabolites and control the expression of the necessary enzymes. nih.govresearchgate.net

The following table summarizes key enzymes and genes involved in the alternative glycerate pathway for galactarate catabolism and their connection to microbial stress response.

Enzyme/GeneFunctionOrganism(s)Role in Glycerate Pathway & Stress Response
Galactarate Dehydratase (GarD) Catalyzes the dehydration of galactarate. nih.govEscherichia coli and other bacteria. nih.govThe first enzyme in the galactarate/glucarate pathway. nih.gov Its activity is important for bacterial growth in the gut of antibiotic-treated mice and for survival during stress. nih.govescholarship.org
5-keto-4-deoxy-D-glucarate aldolase (GarL) Splits 5-keto-4-deoxy-D-glucarate (KDG) into pyruvate and tartronate semialdehyde (TSA). researchgate.netEscherichia coli. researchgate.netA key enzyme in the pathway leading from galactarate to glycerate. researchgate.net
Tartronate Semialdehyde Reductase (GarR) Reduces tartronate semialdehyde to D-glycerate. researchgate.netEscherichia coli. researchgate.netProduces D-glycerate, a central intermediate in the glycerate pathway. researchgate.net
Glycerate Kinase (GarK) Phosphorylates D-glycerate to 2-phosphoglycerate. asm.orgresearchgate.netEscherichia coli. asm.orgFunnels D-glycerate into central metabolism (glycolysis). asm.orgresearchgate.net

Applications of Disodium Galactarate in Material Science and Industrial Processes

Polymer Synthesis and Novel Material Development

Disodium (B8443419) galactarate and its parent acid, galactaric acid, are increasingly recognized as key building blocks for a new generation of polymers. Their carbohydrate-based structure offers a pathway to materials with unique functionalities and improved environmental profiles. tandfonline.commdpi.com

Disodium galactarate serves as a crucial intermediate in the synthesis of biodegradable polymers. atomfair.com These polymers, which can be broken down by bacterial decomposition into natural byproducts like carbon dioxide, water, and biomass, are typically composed of ester, amide, and ether functional groups. wikipedia.org The use of galactaric acid and its derivatives as monomers aligns with the principles of green chemistry, providing a renewable foundation for polymers that are more readily degradable in the soil compared to conventional plastics like nylon or polyethylene (B3416737) terephthalate (B1205515) (PET). tandfonline.commdpi.com The development of polymers from renewable resources is a significant area of research, with a focus on creating materials with desirable mechanical properties and processability that can compete with petroleum-based plastics. google.com

Polyhydroxypolyamides (PHPAs), also referred to as "Hydroxylated Nylons," are a class of polymers synthesized from the polycondensation of aldaric acids, such as galactaric acid, with diamines. tandfonline.com Research has explored the synthesis of PHPAs from various aldaric acids, including galactaric acid, to understand how the stereochemistry of the monomer influences the physical properties of the resulting polymers. researchgate.net The synthesis often involves using esterified aldaric acids as the starting monomers. mdpi.comresearchgate.net

A notable study compared the water solubilities and melting points of polyhydroxypolyamides derived from the condensation of four different esterified aldaric acids (including meso-galactaric acid) with a series of even-numbered alkylenediamines. The results, summarized in the table below, demonstrated that polyamides derived from meso-galactaric acid generally exhibited higher melting points and lower water solubilities. This is attributed to the extended, zigzag conformation of the galactaric acid monomer unit, which is thought to enhance intermolecular attractive forces between the polymer chains. researchgate.net

Table 1: Influence of Aldaric Acid Monomer on Polyamide Properties

Aldaric Acid Monomer Monomer Conformation Resulting Polyamide Properties
meso-Galactaric Acid Extended, Zigzag Higher melting points, Lower water solubilities
D-Glucaric Acid Bent Lower melting points, Higher water solubilities

This table illustrates the relationship between the conformational differences of aldaryl units and the physical properties of the resulting polyamides. researchgate.net

To overcome challenges in controlling the precise 1:1 ratio of diacid to diamine during polymerization, researchers have developed methods using zwitterionic monoamides of galactaric acid as building blocks. tandfonline.com This approach involves the efficient conversion of galactaric acid to its corresponding lactone, which then reacts with diamines to form the zwitterionic monoamides with high yield and selectivity. tandfonline.com These monomers can then be used to produce polyhydroxyamides. tandfonline.com This method demonstrates high atom economy, preserving all carbon atoms from the reagents in the final polymer. tandfonline.com

The synthesis of biobased copolyamides containing biacetalized galactaric acid derivatives has also been achieved through melt polycondensation of salt monomers. acs.orgresearchgate.net This technique allows for the incorporation of temperature-sensitive, sugar-derived building blocks at temperatures below their degradation point. acs.org

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water or biological fluids. mdpi.com They can be formed through physical or chemical crosslinking of polymer chains. mdpi.comnih.gov this compound and its parent acid have been investigated as polyhydroxylated crosslinkers in the formation of hydrogels. mdpi.com

In one study, chitosan (B1678972) was crosslinked with three different polyhydroxylated diacids, including mucic acid (galactaric acid), which only differ in the spatial orientation of their hydroxyl groups. mdpi.com The resulting hydrogels exhibited distinct properties, demonstrating that the three-dimensional structure of the crosslinker is crucial in tailoring the final characteristics of the material. mdpi.com For instance, despite having similar chemical structures, the hydrogel crosslinked with mannaric acid showed the highest lead adsorption capacity, while the one with glucaric acid had a significantly higher swelling capacity. mdpi.com

Role as a Chelating Agent

This compound and galactaric acid are effective chelating agents, meaning they can form stable, soluble complexes with metal ions. atomfair.comatamankimya.comlookchem.com This property is due to the presence of multiple hydroxyl and carboxyl groups in their structure, which can bind to metal ions, inactivating them and preventing them from reacting with other elements. google.com

This chelating ability makes this compound valuable in various applications:

Industrial Processes: It can be used to bind and remove heavy metals from solutions. lookchem.com

Water Treatment: As a water softening agent, it sequesters calcium and magnesium ions. google.com

Detergents: In laundry detergents, it helps prevent the binding of cations to fabrics, which can cause soil retention. google.com It also contributes to detergency, soil suspension, and anti-redeposition properties. google.com

Personal Care Products: It is used as a preservative booster and an alternative to fossil-based chelating agents. renewable-materials.eu In cosmetics, it helps to maintain the stability and appearance of products by inactivating metallic ions that can cause degradation. cosmeticsandtoiletries.comartikamart.com

Research has also explored compositions combining galactarate with metalloid oxyanions, such as borate (B1201080), to enhance metal sequestration properties. google.com For example, a mixture of this compound and sodium borate demonstrated nearly uniform binding of calcium over a wide range of compositions. google.com

Corrosion Inhibition Formulations

Galactaric acid and its salts, including this compound, have been identified as effective corrosion inhibitors for metals. renewable-materials.eueuropean-coatings.comgoogle.com They function by forming a protective film on the metal surface, which slows down the electrochemical reactions that lead to corrosion. google.comnih.gov This offers a sustainable alternative to many corrosion inhibitors derived from petrochemicals. google.com

Studies have shown that surface treatment of a metal with an aqueous solution of a galactarate salt can result in the deposition of a highly effective, corrosion-inhibiting film. google.com In comparative tests, galactaric acid has demonstrated corrosion protection for aluminum that is comparable to or better than some commercial fossil-based benchmarks. renewable-materials.eueuropean-coatings.com

Furthermore, galactaric acid and its salts can be used in combination with other substances to enhance corrosion inhibition. google.com Formulations combining hydroxycarboxylic acid salts like galactarates with salts of oxoacid anions (e.g., borates, molybdates, aluminates) have been developed. google.com These mixtures have shown improved corrosion inhibiting properties, and in some cases, enhanced water solubility and calcium sequestering performance compared to the individual components. google.com

Table 2: Compound Names Mentioned in the Article

Compound Name
Adipic acid
Alginate
Aluminum
Benzotriazole
Calcium
Carbon dioxide
Carrageenan
Chitosan
D-Galacturonic acid
Diamines
This compound
Ethylenediaminetetraacetic acid (EDTA)
Galactaric acid
Galactose
Glucaric acid
Iron
Magnesium
Mannaric acid
Molybdates
Nitric acid
Nylon
Poly(butylene terephthalate) (PBT)
Poly(ethylene terephthalate) (PET)
Polyhydroxypolyamides (PHPAs)
Polylactic acid (PLA)
Sodium borate
Sodium chloride
Sodium hydroxide
Sodium Nitrate (B79036)
Terephthalic acid
Tolyltriazole
Xylaric acid

Excipient Applications in General Pharmaceutical Formulations

This compound, the disodium salt of galactaric acid, serves multiple functions as an excipient in pharmaceutical formulations. Its utility stems from its chemical properties, which allow it to act as a buffering agent, stabilizer, and chelating agent. These roles are critical in maintaining the quality, stability, and effectiveness of medicinal products.

One of the primary applications of this compound in pharmaceuticals is as a buffering agent. lookchem.com The pH of a formulation can significantly impact the solubility, stability, and absorption of the active pharmaceutical ingredient (API). This compound helps to maintain the pH of a formulation within a specific range, ensuring the product remains stable and performs as intended throughout its shelf life. lookchem.com

In addition to pH control, this compound functions as a stabilizer for certain medications. lookchem.com The stability of a drug product can be compromised by various environmental factors, leading to degradation of the API and a loss of therapeutic efficacy. By incorporating this compound, formulators can help preserve the effectiveness and quality of the medication over time. lookchem.com

Furthermore, this compound can act as a chelating agent. lookchem.com Chelating agents are substances that can form multiple bonds with a single metal ion. In pharmaceutical formulations, trace metal ions can catalyze degradative reactions of the API. This compound can sequester these metal ions, preventing them from participating in such reactions and thereby enhancing the stability of the drug product. lookchem.com

Recent research has also explored the use of this compound in the formation of hydrogels. Specifically, it has been used as a crosslinking agent in the development of chitosan-based hydrogels. mdpi.com These hydrogels have potential applications in drug delivery and other biomedical fields. The preparation involves reacting this compound with chitosan under controlled pH and temperature conditions. mdpi.com

Function as a Pharmaceutical Excipient Mechanism of Action Benefit in Formulation Supporting Evidence
Buffering Agent Maintains the pH balance of the formulation. lookchem.comEnsures stability and effectiveness of the product. lookchem.comUsed in various pharmaceutical formulations to control pH. lookchem.com
Stabilizer Helps to maintain the effectiveness and quality of medications over time. lookchem.comPreserves the therapeutic efficacy of the active pharmaceutical ingredient. lookchem.comIdentified as a stabilizer for certain medications. lookchem.com
Chelating Agent Binds to and inactivates heavy metal ions. lookchem.comPrevents metal-catalyzed degradation of the active pharmaceutical ingredient. lookchem.comUsed to remove heavy metals from solutions. lookchem.com
Hydrogel Component Acts as a crosslinking agent in the formation of chitosan-based hydrogels. mdpi.comCreates a matrix for potential use in drug delivery systems. mdpi.comDemonstrated in the preparation of chitosan/mucic acid derivative hydrogels. mdpi.com

Sustainable Chemistry and Environmental Impact of Galactarate Production

Principles of Green Chemistry in Galactarate Synthesis

The synthesis of galactarate is progressively aligning with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Traditional chemical oxidation methods for producing aldaric acids, such as the oxidation of galactose with nitric acid, are often effective but generate polluting byproducts and present safety concerns. unilasalle.fr In contrast, modern approaches prioritize sustainability by focusing on several key green chemistry principles.

A primary principle is the use of renewable feedstocks, which is discussed in detail in the following section. Another key principle is the use of catalysts over stoichiometric reagents. tandfonline.com Biocatalysis, using enzymes or whole-cell systems, exemplifies this principle. For instance, the enzymatic oxidation of D-galacturonic acid to galactaric acid is a highly specific and efficient method. nih.gov This approach avoids harsh chemicals and operates under mild conditions, reducing energy consumption. nih.gov

The development of chemocatalytic routes also reflects green chemistry principles. The use of supported gold nanoparticle catalysts for the oxidation of galacturonic acid at its natural acidic pH in water is a notable example. csic.es This method is highly selective and avoids the co-production of salts that occurs in base-catalyzed oxidations, simplifying purification and reducing waste. csic.es Furthermore, designing safer chemicals and processes is paramount. The move away from toxic reagents like nitric acid and bromine towards benign oxidizing agents like oxygen or even ozone in controlled settings enhances the safety profile of galactarate production. unilasalle.fr

A sustainable synthesis protocol for zwitterionic monoamides of galactaric acid highlights high atom economy, where the majority of atoms from the reactants are incorporated into the final product, with water being the only byproduct. tandfonline.com This process notably avoids the need for catalysts or activation of the carboxylic function, further enhancing its green credentials. tandfonline.com Similarly, one-pot syntheses, such as the conversion of galactaric acid to 2,5-furandicarboxylic acid dimethyl ester (FDME) using dimethyl carbonate (DMC) as both a green solvent and reagent, demonstrate an efficient and more sustainable pathway to valuable derivatives. unive.it

Utilization of Renewable Biomass Feedstocks

The shift towards a bio-based economy necessitates the use of renewable resources, and galactarate production is well-positioned to leverage non-food biomass. wur.nl Lignocellulosic biomass, including agricultural residues, is a plentiful and sustainable source of the necessary carbohydrate precursors. tandfonline.com

Pectin-rich biomass is a particularly attractive feedstock for galactarate production because pectin's main component is D-galacturonic acid, the direct precursor to galactaric acid. d-nb.infonih.gov Significant sources of pectin (B1162225) include agro-industrial byproducts like citrus peels and, notably, sugar beet pulp (SBP). mdpi.comresearchgate.net SBP is a major byproduct of the sugar industry, making it an abundant and low-cost raw material. wur.nlnih.gov

The process begins with the extraction of pectin from these sources, followed by hydrolysis to release D-galacturonic acid. d-nb.info Research has demonstrated efficient methods for this conversion. For example, a wholly biological method combining enzymatic hydrolysis of pectin with resting-cell catalysis by Gluconobacter oxydans has been developed, achieving a pectin degradation rate of 96.9%. rsc.org

Studies have quantified the yield of galactaric acid from these renewable feedstocks. In one study using the fungus Trichoderma reesei, cultivation on hydrolyzed pectin from Sigma yielded 10.5 g/L of galactaric acid from an initial 20 g/L of pectin. d-nb.info The yield of galactaric acid based on the consumed D-galacturonic acid was high, ranging from 0.76 to 0.90 g/g when pectin was the substrate. d-nb.info Another report noted a yield of 0.14 g of galactaric acid per gram of sugar beet pulp, a figure that reflects the presence of other components like D-glucose and L-arabinose in the pulp. d-nb.info

FeedstockOrganism/ProcessProduct ConcentrationYield (g/g)Reference
Pectin (Sigma)Trichoderma reesei10.5 g/L0.76 - 0.90 (on GalA) d-nb.info
Sugar Beet PulpTrichoderma reesei-0.14 (on SBP) d-nb.info
D-galacturonic acidTrichoderma reesei8.8 g/L - 20 g/L0.82 - 1.11 (on GalA) d-nb.info
PectinGluconobacter oxydans2.52 g/L- rsc.org

This table presents selected research findings on galactaric acid production from renewable feedstocks.

A Life Cycle Assessment (LCA) is a methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal. mdpi.com While a comprehensive LCA specifically for disodium (B8443419) galactarate production is not widely published, valuable insights can be drawn from LCAs of similar bio-based chemicals, such as adipic acid, which can also be derived from sugar acids. tandfonline.com

An LCA for bio-based production typically identifies "hotspots" in the process that contribute most significantly to the environmental footprint. For many bio-based products, the feedstock cultivation and harvesting, energy consumption during fermentation and downstream processing, and the use of solvents and other chemicals are major contributors to impacts like global warming potential (GWP), acidification, and eutrophication. mdpi.com For instance, an LCA of bio-based adipic acid production from lignin (B12514952) showed a significant reduction in N₂O (100%) and CO₂ (79%) emissions compared to conventional routes. tandfonline.com

In the context of galactarate production from sugar beet pulp, an LCA would need to consider the agricultural impacts of sugar beet cultivation, the energy intensity of the pulp drying process, the efficiency of pectin extraction and hydrolysis, and the energy and material inputs for the fermentation or catalytic conversion and subsequent purification steps. wur.nlmdpi.com The use of advanced, sustainable extraction techniques (e.g., enzyme or microwave-assisted) over conventional acid extraction can reduce energy consumption and avoid harmful effluents, which would be reflected favorably in an LCA. diva-portal.orgnih.gov The choice of catalyst (biocatalyst vs. chemocatalyst) and the ability to recycle it would also be critical factors. csic.es The ultimate goal is to ensure that the bio-based route offers a tangible environmental benefit over petrochemical alternatives.

Waste Minimization and Byproduct Valorization Strategies

A key tenet of a circular bioeconomy is the minimization of waste and the valorization of any byproducts. researchgate.net In the context of disodium galactarate production, this involves strategies both in the upstream processing of biomass and in the downstream conversion of galactaric acid itself.

The extraction of pectin from sources like citrus peel and sugar beet pulp generates residual biomass. diva-portal.orga-z.lu This material, which contains cellulose, hemicellulose, and other components, does not need to be treated as waste. Instead, it can be valorized through various routes, such as conversion into biofuels (e.g., bioethanol) or other platform chemicals, creating an integrated biorefinery approach. researchgate.netmdpi.com

During the conversion of D-galacturonic acid to galactaric acid, particularly in fermentation processes, byproducts can be formed. For example, in a process using Saccharomyces cerevisiae, glucose co-utilization was found to enhance galactaric acid production, with glycerol (B35011) being a notable byproduct from the regeneration of the NAD+ cofactor. nih.gov Glycerol itself is a valuable chemical with numerous industrial applications.

Future Research Directions and Emerging Paradigms in Disodium Galactarate Chemistry

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is becoming a cornerstone of modern chemical research, and the field of disodium (B8443419) galactarate is no exception. This integrated approach is accelerating the discovery and optimization of synthetic pathways, providing unprecedented insights into reaction mechanisms at the molecular level.

Computational tools, particularly Density Functional Theory (DFT), are being employed to elucidate complex reaction pathways for the synthesis and conversion of galactaric acid. researchgate.netresearchgate.net For instance, DFT calculations have been used to model the nitric acid oxidation of D-galactose to galactaric acid. These studies suggest a mechanism involving contextual oxygen protonation and a nitrate (B79036) nucleophilic attack, helping to explain the experimental observation that an excess of protons is necessary to initiate the reaction. researchgate.netresearchgate.netresearchgate.net By simulating the energy profiles of various potential intermediates and transition states, researchers can predict the most likely reaction mechanism and identify rate-limiting steps.

This computational foresight allows for the rational design of experiments. Instead of relying on time-consuming trial-and-error, scientists can use modeling data to pre-select promising catalysts, solvents, and reaction conditions such as temperature and pressure. For example, computational studies can predict how different catalyst surfaces interact with the galactarate molecule, guiding the synthesis of heterogeneous catalysts with optimal activity and selectivity. This approach not only accelerates the pace of discovery but also reduces experimental costs and waste, aligning with the principles of green chemistry. The validation of these computational predictions through rigorous experimental work creates a powerful feedback loop, where experimental results are used to refine and improve the accuracy of the theoretical models for future predictions.

Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The efficient conversion of galactarate into value-added chemicals hinges on the development of advanced catalytic systems. Research is actively pursuing novel catalysts that offer higher selectivity, improved yields, and milder reaction conditions compared to traditional methods, such as oxidation with nitric acid, which can be hazardous and produce toxic waste. nih.gov

Heterogeneous Catalysis: Significant progress is being made in heterogeneous catalysis. For instance, the deoxydehydration (DODH) of galactaric acid to produce muconic acid, a precursor to adipic acid, has been achieved with high efficiency using an oxorhenium-complex catalyst, followed by hydrogenation over a Pt/C catalyst. mdpi.coma-star.edu.sg The use of ionic liquids as a reaction medium in these systems can facilitate the separation of the product and the recycling of the expensive catalyst. mdpi.com More recently, inexpensive and environmentally benign catalysts like iron(III) sulfate (B86663) have been successfully used for the conversion of galactaric acid into 2,5-furandicarboxylic acid dimethyl ester (FDME), a key monomer for bio-based polyesters. mdpi.com

Biocatalysis: Biocatalytic routes represent a highly promising and sustainable alternative. Genetically engineered microorganisms, such as Aspergillus niger and Escherichia coli, are being developed to convert D-galacturonic acid (derived from pectin) directly into galactarate. biocrick.comnih.gov This is often achieved by disrupting native metabolic pathways and introducing a gene for uronate dehydrogenase (UDH), an enzyme that specifically oxidizes D-galacturonic acid to galactarate. nih.govmdpi.comnih.gov This approach allows for production under mild, aqueous conditions, often as part of a consolidated bioprocess where the microorganism also breaks down the raw biomass. biocrick.comnih.gov

Electrocatalysis and Photocatalysis: Emerging research also explores the use of electrocatalysis for the oxidation of galactose. Gold-based nanoparticles have shown promise as effective catalysts in this regard. nii.ac.jp Photocatalytic systems are also being investigated, where light energy is used to drive the catalytic conversion, offering another green alternative to traditional chemical methods. csic.es

Comparison of Catalytic Systems for Galactarate Production and Conversion
Catalytic SystemReactantProductKey FeaturesReference
Nitric AcidD-GalactoseGalactaric AcidTraditional method; can be hazardous and produce NOx emissions. researchgate.netnih.gov
Engineered A. niger (with UDH)D-Galacturonic AcidGalactaric AcidBiocatalytic, sustainable, consolidated bioprocessing potential. biocrick.comnih.gov
Oxorhenium complex + Pt/CGalactaric AcidAdipic AcidHigh efficiency for deoxydehydration to a nylon precursor. mdpi.coma-star.edu.sg
Iron(III) SulfateGalactaric AcidFDMEInexpensive Lewis acid catalyst for producing a polyester (B1180765) monomer. mdpi.com
Gold NanoparticlesGalactoseGalactonate/GalactarateElectrocatalytic oxidation under alkaline conditions. nii.ac.jp

Expanding the Scope of Galactarate-Derived Building Blocks

A major thrust of future research is to broaden the portfolio of chemicals that can be synthesized from disodium galactarate, thereby establishing it as a versatile platform molecule. Its symmetrical C6 structure, with carboxylic acid groups at both ends and multiple hydroxyl groups in the chain, makes it an ideal starting point for a range of valuable monomers and chemical intermediates. mdpi.compolimi.it

The conversion of galactaric acid to adipic acid , a high-volume chemical used primarily in the production of nylon-6,6, is a key target. a-star.edu.sgnih.govejosdr.com This transformation typically involves a deoxydehydration step to form muconic acid, which is then hydrogenated. mdpi.com Another significant target is 2,5-furandicarboxylic acid (FDCA) , which is considered a promising bio-based replacement for petroleum-derived terephthalic acid in the production of polyesters like PEF (polyethylene furanoate). researchgate.netmdpi.comnih.gov The direct dehydration of galactaric acid offers an alternative route to FDCA that avoids the unstable intermediate 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.netmdpi.com

Beyond these large-volume chemicals, research is exploring the synthesis of other novel building blocks. For example, galactaric acid can be a precursor for certain pyrroles and other heterocyclic compounds. mdpi.com Its polyhydroxy nature also makes it a suitable monomer for producing new types of polyamides and polyesters with unique properties, such as improved thermal stability or specific functionalities imparted by the hydroxyl groups. mdpi.compolimi.it Furthermore, innovative cascade reactions are being designed to create complex structures, such as medium-sized ring lactones , which can serve as valuable building blocks in medicinal chemistry and materials science. whiterose.ac.uk The development of generative AI models is also beginning to help navigate and expand the synthesizable chemical space from building blocks like galactarate. arxiv.org

Key Building Blocks Derived from Galactaric Acid
Derived Building BlockGeneral Reaction TypePrimary ApplicationReference
Adipic AcidDeoxydehydration & HydrogenationProduction of Nylon-6,6 mdpi.coma-star.edu.sgnih.gov
2,5-Furandicarboxylic Acid (FDCA)Dehydration/CyclizationMonomer for bio-based polyesters (e.g., PEF) researchgate.netmdpi.comnih.gov
Muconic AcidDeoxydehydrationIntermediate for Adipic Acid mdpi.coma-star.edu.sg
Polyaldaramides/PolyestersPolycondensationNovel polymers with tailored properties mdpi.compolimi.it
PyrrolesCyclization with amine sourceSpecialty chemicals, pharmaceuticals mdpi.com

Bio-integration for Advanced Biorefinery Concepts

The ultimate vision for the sustainable production of this compound and its derivatives lies in its full integration into advanced biorefinery concepts. biofueljournal.com A biorefinery aims to utilize biomass feedstocks to their full potential, creating a range of products from fuels to chemicals to materials, analogous to a petroleum refinery but based on renewable resources. mdpi.com

Moreover, the production of this compound is being designed as one component of a larger, zero-waste biorefinery. biofueljournal.com In such an integrated system, every fraction of the biomass is valorized. For example, after pectin (B1162225) is extracted from orange peels to produce galactaric acid, the remaining solid residue can be used for biogas production through anaerobic digestion. researchgate.netresearchgate.net Lignocellulosic fractions of the biomass can be converted into biofuels or other platform chemicals. This holistic approach not only maximizes economic value but also minimizes environmental impact. researchgate.net Techno-economic analyses (TEA) and life-cycle assessments (LCA) are crucial research tools in this area, helping to evaluate the economic feasibility and environmental footprint of different biorefinery configurations and guiding the development of the most sustainable and profitable pathways. researchgate.netrsc.orgmdpi.com The integration with green hydrogen production is also being explored to supply renewable reducing power for downstream conversion processes, further enhancing the sustainability of the biorefinery. ieabioenergy.com

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing disodium galactarate, and how are its structural properties validated?

  • Methodology : this compound is typically synthesized via alkaline hydrolysis of D-galactaro-1,4-lactone. In a standard procedure, the lactone is dissolved in 0.1 N NaOH (1:1 molar ratio) at room temperature, monitored by <sup>1</sup>H-NMR until completion (~20 minutes). The product is isolated via rotary evaporation and characterized using <sup>1</sup>H-NMR (e.g., δ 4.21 ppm for specific protons), <sup>13</sup>C-NMR, FT-IR (e.g., 1611 cm<sup>-1</sup> for carboxylate groups), and mass spectrometry . Yield optimization (e.g., 82.05%) requires precise stoichiometric control and reaction monitoring.

Q. How can researchers ensure reproducibility in this compound synthesis?

  • Methodology : Reproducibility hinges on strict adherence to stoichiometric ratios (e.g., NaOH:lactone = 1:1), standardized reaction conditions (room temperature, inert atmosphere), and analytical validation. Use internal standards (e.g., sodium 3-trimethylsilylpropionate for NMR) and cross-reference spectral data with published benchmarks (e.g., Taga et al. ). Document deviations, such as incomplete lactone hydrolysis, which may alter product purity.

Q. What analytical techniques are critical for characterizing this compound in aqueous solutions?

  • Methodology : Key techniques include:

  • NMR spectroscopy : To confirm the absence of lactone residues and verify stereochemistry.
  • FT-IR : To identify carboxylate (1611 cm<sup>-1</sup>) and hydroxyl (3505 cm<sup>-1</sup>) functional groups.
  • Mass spectrometry : Negative ESI-MS for molecular ion peaks (e.g., m/z 209 [M<sup>2−</sup>+H]) .
  • Thermal analysis : Melting point determination (>270°C) to assess crystallinity and stability.

Advanced Research Questions

Q. How does this compound function as a platform molecule for sustainable materials, and what experimental approaches validate its reactivity?

  • Methodology : this compound’s diacid structure enables polymerization and derivatization (e.g., amidation, esterification). For material applications:

  • Polymer synthesis : React with di-amines or diols under controlled pH and temperature.
  • Performance testing : Use TGA, DSC, and tensile testing to evaluate thermal stability and mechanical properties of resulting polymers .
  • Catalytic studies : Assess reactivity in cross-coupling reactions (e.g., with furans) using HPLC or GC-MS to track product formation .

Q. What metabolic engineering strategies improve microbial production of galactarate from pectin-rich biomass?

  • Methodology :

  • Gene editing : Knock out galactarate catabolism genes (e.g., gaaA in Aspergillus niger) to prevent substrate diversion .
  • Heterologous expression : Introduce bacterial udh (D-galacturonate dehydrogenase) in fungal strains to enhance D-galacturonic acid conversion.
  • Yield optimization : Monitor co-factor balance (NAD<sup>+</sup>/NADH) via metabolomics and adjust fermentation conditions (e.g., pH, O2 levels) .

Q. How can researchers resolve contradictions in reported galactarate yields across different microbial strains?

  • Methodology :

  • Comparative genomics : Identify strain-specific metabolic pathways (e.g., Trichoderma reesei vs. A. niger) using RNA-seq to pinpoint regulatory differences .
  • In vitro assays : Test enzyme kinetics (e.g., Udh activity) under varying co-factor conditions.
  • Statistical modeling : Apply ANOVA or machine learning to correlate experimental variables (e.g., substrate concentration, growth phase) with yield discrepancies .

Methodological Considerations

Q. What experimental controls are essential when studying this compound’s stability under varying storage conditions?

  • Methodology :

  • Accelerated stability testing : Expose samples to elevated temperatures/humidity and compare degradation rates via HPLC.
  • Control groups : Include inert salts (e.g., disodium phosphate) to isolate galactarate-specific degradation pathways .
  • Shelf-life extrapolation : Use Arrhenius modeling to predict long-term stability based on short-term data .

Q. How should researchers design experiments to assess this compound’s role in hybrid material composites?

  • Methodology :

  • Composite fabrication : Blend with biopolymers (e.g., chitosan) or inorganic matrices (e.g., silica) using solvent casting or electrospinning.
  • Structure-property analysis : Combine SEM for morphology, XRD for crystallinity, and DMA for viscoelastic behavior.
  • Degradation studies : Simulate environmental conditions (e.g., UV exposure, enzymatic hydrolysis) and quantify mass loss .

Retrosynthesis Analysis

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Disodium galactarate
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.